molecular formula C10H13F2N3O2 B13215024 Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Cat. No.: B13215024
M. Wt: 245.23 g/mol
InChI Key: PSCUEXINDXWMRN-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound that belongs to the class of triazole-fused azepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a difluoromethyl-substituted hydrazine with a suitable dicarbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate triazole, which then undergoes cyclization to form the azepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity.

Biological Activity

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate (CAS No. 2060000-45-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}F2_2N3_3O2_2
  • Molecular Weight : 245.23 g/mol
  • Structure : The compound features a triazoloazepine core which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethylated precursors with appropriate azepine derivatives. The process includes several steps such as nucleophilic substitutions and cyclization reactions to form the triazole ring system.

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolo family exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazoles show effective inhibition against various bacteria including Escherichia coli and Staphylococcus aureus .
  • The specific activity of this compound against these pathogens has yet to be fully characterized but aligns with the general trends observed in related compounds.

Enzyme Inhibition

Triazole derivatives have been reported to act as inhibitors for several enzymes. For example:

  • Compounds similar to this triazoloazepine have shown inhibitory effects on α-glucosidase with IC50_{50} values significantly lower than standard inhibitors like acarbose . This suggests a potential application in managing postprandial blood glucose levels.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to active sites on target enzymes due to its structural features.
  • Structural Changes in Enzymes : Similar compounds have been shown to induce conformational changes in enzyme structures that inhibit their catalytic activities .

Case Studies

  • In Vivo Studies : In animal models, certain triazole derivatives have demonstrated significant reductions in blood glucose levels post-administration. For instance, a related compound was shown to decrease postprandial blood glucose by approximately 24% at a dosage of 20 mg/kg .
  • Comparative Studies : When compared with other known inhibitors in vitro and in vivo studies revealed that compounds with similar scaffolds exhibit varying degrees of potency against α-glucosidase and other targets .

Properties

Molecular Formula

C10H13F2N3O2

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate

InChI

InChI=1S/C10H13F2N3O2/c1-17-10(16)6-2-3-7-8(9(11)12)13-14-15(7)5-4-6/h6,9H,2-5H2,1H3

InChI Key

PSCUEXINDXWMRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(N=NN2CC1)C(F)F

Origin of Product

United States

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